3-Isopropylpyridin-4-amine

Descripción general

Descripción

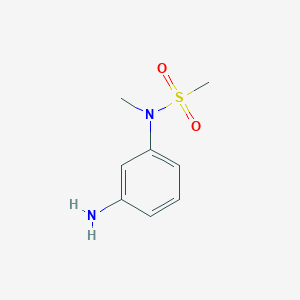

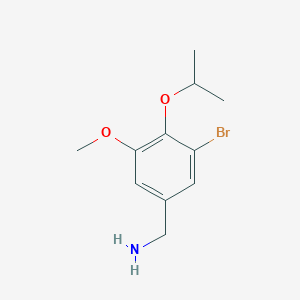

3-Isopropylpyridin-4-amine is a chemical compound with the CAS Number: 90196-88-6 . It has a molecular weight of 136.2 and its IUPAC name is 3-isopropyl-4-pyridinamine . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The molecular structure of 3-Isopropylpyridin-4-amine contains a total of 22 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 Pyridine .Chemical Reactions Analysis

While specific chemical reactions involving 3-Isopropylpyridin-4-amine are not available, it’s worth noting that similar compounds, such as pyrimidines, have been synthesized via a cost-effective and eco-friendly approach .Physical And Chemical Properties Analysis

3-Isopropylpyridin-4-amine is a solid at room temperature . .Aplicaciones Científicas De Investigación

Versatile Convertible Isocyanides

3-Substituted 2-isocyanopyridines, closely related to 3-isopropylpyridin-4-amine, have been utilized as convertible isocyanides in Ugi four-component reactions. This method facilitates the synthesis of constrained di-/tripeptides with both acid and base-sensitive protective groups, highlighting its potential in peptidomimetic design (Hollanders et al., 2021).

Dual C–H Functionalization

Amines, including those similar to 3-isopropylpyridin-4-amine, have been engaged in redox-neutral annulations with 2-alkylquinoline-3-carbaldehydes and their analogs, involving dual C–H bond functionalization. Acetic acid plays a crucial role as a cosolvent and promoter, underlining the significance of this approach in synthetic organic chemistry (Zhu & Seidel, 2017).

Kinetics of Amide Formation

The kinetics of amide formation through carbodiimide/N-hydroxybenzotriazole couplings, a reaction relevant to compounds like 3-isopropylpyridin-4-amine, have been extensively studied. This research provides valuable insights into the reaction mechanisms and rate-determining steps, crucial for the development of amide-based compounds (Chan & Cox, 2007).

Metal-Free Photoredox Catalysis

The application of redox-activated primary amine derivatives in metal-free photoredox catalysis for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds showcases the potential of 3-isopropylpyridin-4-amine and its derivatives in modern synthetic methodologies. This approach offers broad substrate scope, high chemoselectivity, and mild conditions, emphasizing its utility in complex molecular scaffold diversification (Ociepa et al., 2018).

Aromatic Amine Ligands in Polymer Synthesis

Aromatic amine ligands, including 4-aminopyridine, an isomer of 3-isopropylpyridin-4-amine, have demonstrated exceptional efficiency in catalyzing the polymerization of 2,6-dimethylphenol. The 4-aminopyridine/Cu(I) chloride catalyst system, in particular, has shown remarkable performance, providing insights into the role of basicity and steric hindrance in polymerization rates (Kim et al., 2018).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . This means it can be harmful if swallowed, and it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

3-propan-2-ylpyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6(2)7-5-10-4-3-8(7)9/h3-6H,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXAZPBETOAZBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CN=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropylpyridin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

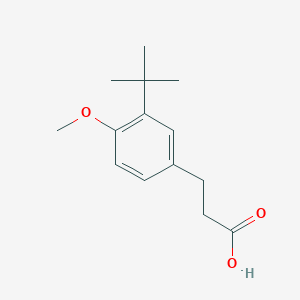

![2-methyl-2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B3165544.png)

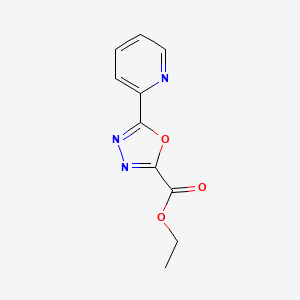

![3-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)aniline](/img/structure/B3165559.png)

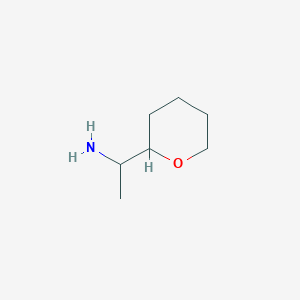

![2-{[2-(3-Bromo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3165568.png)

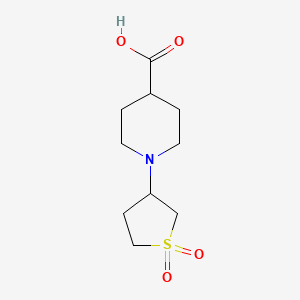

![N-[(1-ethyl-2-piperidinyl)methyl]-1-propanamine](/img/structure/B3165603.png)

![6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid](/img/structure/B3165605.png)